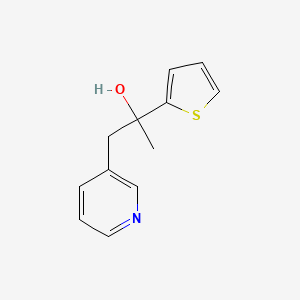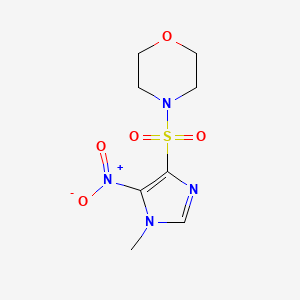![molecular formula C10H14OS B14006325 [(2-Ethoxyethyl)sulfanyl]benzene CAS No. 19594-05-9](/img/structure/B14006325.png)
[(2-Ethoxyethyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Ethoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C11H16OS It is a derivative of benzene, where a sulfanyl group is substituted with a 2-ethoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-ethoxyethanethiol in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The process can be summarized as follows:
- Benzene reacts with 2-ethoxyethanethiol.
- A catalyst, such as titanium tetraisopropoxide, is used to facilitate the reaction.
- The reaction mixture is heated to 50-70°C for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
[(2-Ethoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
[(2-Ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(2-Ethoxyethyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
類似化合物との比較
[(2-Ethoxyethyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(2-Methoxyethyl)sulfanyl]benzene: This compound has a methoxy group instead of an ethoxy group, leading to different chemical properties.
[(2-Ethoxyethyl)thio]benzene: The thioether linkage in this compound results in different reactivity compared to the sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of the ethoxyethyl and sulfanyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
19594-05-9 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC名 |
2-ethoxyethylsulfanylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChIキー |
NNMYRIQJNYKPLN-UHFFFAOYSA-N |
正規SMILES |
CCOCCSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


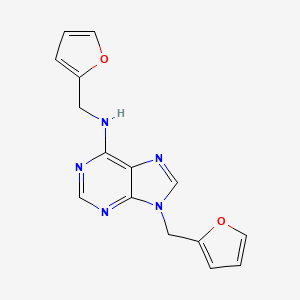


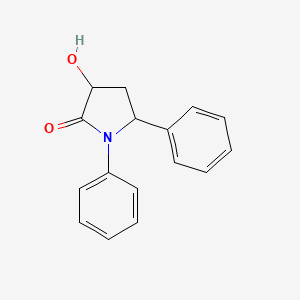


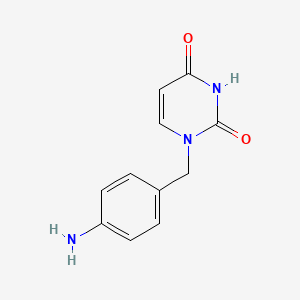
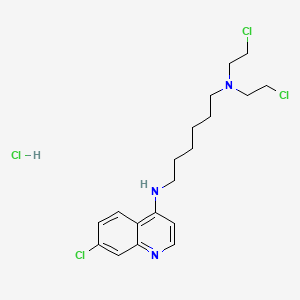
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
